molecular formula C9H7NO3 B1592183 Methyl benzo[d]oxazole-7-carboxylate CAS No. 1086378-35-9

Methyl benzo[d]oxazole-7-carboxylate

Cat. No. B1592183
M. Wt: 177.16 g/mol
InChI Key: SVWYSYMOKICPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzo[d]oxazole-7-carboxylate is a chemical compound with the IUPAC name methyl 1,3-benzoxazole-7-carboxylate . It has a molecular weight of 177.16 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl benzo[d]oxazole-7-carboxylate consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical And Chemical Properties Analysis

Methyl benzo[d]oxazole-7-carboxylate is a solid at room temperature . It has a molecular weight of 177.16 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antiproliferative Activity

One significant application of Methyl benzo[d]oxazole-7-carboxylate derivatives is in the development of antiproliferative agents. For instance, the synthesis and study of 2-aryl and -heteroaryl benzoxazole derivatives have demonstrated potential antitumor activity in various cancer cells. Compounds like Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate and Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate have shown promising results in inducing apoptotic cell death and arresting cancer cells in specific phases of the cell cycle, suggesting their potential as anticancer agents (Kuzu et al., 2022).

Antimicrobial Agents

Another application area is the synthesis of novel benzoxazole-based compounds with antimicrobial properties. By utilizing Methyl benzo[d]oxazole-7-carboxylate as a starting material, researchers have developed compounds that exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria, highlighting the compound's role in the development of new antimicrobial agents (Vodela et al., 2013).

Organic Synthesis and Chemical Reactions

Methyl benzo[d]oxazole-7-carboxylate is also instrumental in organic synthesis and chemical reactions. For example, it has been involved in the palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids, showcasing its utility in complex chemical transformations (Giri et al., 2007).

Electro-Optical and Charge Transport Properties

Furthermore, the study of structural, electro-optical, charge transport, and nonlinear optical properties of benzoxazole derivatives, including those related to Methyl benzo[d]oxazole-7-carboxylate, contributes to the development of materials for organic electronics and photonics. These compounds exhibit properties conducive to applications in organic light-emitting diodes, organic thin-film transistors, and other electronic devices (Irfan et al., 2018).

Synthesis of Novel Oxazole Derivatives

The compound also serves as a precursor in the synthesis of novel oxazole derivatives through convergent integration of domino sequences, offering a versatile approach to the creation of bioactive molecules with potential applications in medicinal chemistry (Xue et al., 2012).

Safety And Hazards

Methyl benzo[d]oxazole-7-carboxylate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWYSYMOKICPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599749
Record name Methyl 1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]oxazole-7-carboxylate

CAS RN

1086378-35-9
Record name 7-Benzoxazolecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.22 g (1.32 mmol) of methyl-2-amino-3-hydroxybenzoate, 0.77 mL (4.6 mmol) of triethylorthoformate and 0.066 g (0.26 mmol) of pyridinium p-toluene sulfonate in 15 mL of xylene was heated at reflux for 18 h. The reaction mixture was concentrated and purified by chromatograph (silica, hexanes:EtOAc, 6:1) to give 0.22 g of the title compound.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzo[d]oxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl benzo[d]oxazole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl benzo[d]oxazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl benzo[d]oxazole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl benzo[d]oxazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl benzo[d]oxazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.